molecular formula C12H11F3N4O B13216221 3-{5-[3-(Trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine

3-{5-[3-(Trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine

Cat. No.: B13216221
M. Wt: 284.24 g/mol
InChI Key: ACRAXFFIQIOMOR-UHFFFAOYSA-N
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Description

3-{5-[3-(Trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound contains a trifluoromethyl group attached to a pyrrolidine ring, which is further connected to an oxadiazole ring and a pyridine ring. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{5-[3-(Trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base.

    Construction of the Oxadiazole Ring: The oxadiazole ring can be formed through a cyclization reaction involving a hydrazide and a nitrile under acidic conditions.

    Coupling with Pyridine: The final step involves coupling the oxadiazole intermediate with a pyridine derivative using a suitable coupling reagent such as a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-{5-[3-(Trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced amines and alcohols.

    Substitution: Formation of substituted pyridine and oxadiazole derivatives.

Scientific Research Applications

3-{5-[3-(Trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-{5-[3-(Trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites or alter receptor signaling pathways by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

  • **3-{5-[3-(Trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazol-3-yl}benzene
  • **3-{5-[3-(Trifluoromethyl)pyrrolidin-3-yl]-1,2,4-thiadiazol-3-yl}pyridine
  • **3-{5-[3-(Trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazol-3-yl}quinoline

Uniqueness

The uniqueness of 3-{5-[3-(Trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the oxadiazole and pyridine rings contribute to its ability to interact with various biological targets.

Properties

Molecular Formula

C12H11F3N4O

Molecular Weight

284.24 g/mol

IUPAC Name

3-pyridin-3-yl-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole

InChI

InChI=1S/C12H11F3N4O/c13-12(14,15)11(3-5-17-7-11)10-18-9(19-20-10)8-2-1-4-16-6-8/h1-2,4,6,17H,3,5,7H2

InChI Key

ACRAXFFIQIOMOR-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1(C2=NC(=NO2)C3=CN=CC=C3)C(F)(F)F

Origin of Product

United States

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